KW-6055 - 63233-46-5

KW-6055

Catalog Number: EVT-379553
CAS Number: 63233-46-5
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KW-6055 is a chemical compound classified as a benzylpyridine derivative. It is primarily recognized for its anti-amnesic activity, which has garnered interest in the study of central cholinergic systems. Research indicates that KW-6055 enhances the extracellular levels of acetylcholine in the brain, making it a potential candidate for addressing cognitive deficits associated with neurodegenerative diseases, such as Alzheimer's disease.

Synthesis Analysis

The synthesis of KW-6055 involves several chemical reactions that begin with benzylpyridine. While specific proprietary methods are not widely disclosed, it is known that the synthesis requires controlled conditions to ensure the formation of the desired functional groups attached to the benzylpyridine core. The general synthetic route includes:

  • Reagents: The synthesis typically utilizes specific reagents that facilitate the formation of KW-6055.
  • Reaction Conditions: Controlled temperature and pressure are essential for optimizing yield and purity.

These methods highlight the complexity involved in producing this compound, emphasizing the need for precise laboratory techniques.

Chemical Reactions Analysis

KW-6055 participates in several chemical reactions, including:

  • Oxidation: Under specific conditions, KW-6055 can be oxidized to produce different oxidation products.
  • Reduction: Reduction reactions can modify functional groups, altering the compound's properties.
  • Substitution: The compound can undergo substitution reactions where certain groups are replaced, affecting its chemical characteristics.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts tailored to achieve desired transformations.

Mechanism of Action

The mechanism of action of KW-6055 primarily involves its ability to increase extracellular acetylcholine levels in the brain. This process occurs through:

  • Stimulation of Cholinergic Neurons: KW-6055 stimulates cholinergic neurons, leading to enhanced release of acetylcholine.
  • Catecholaminergic Neurons Involvement: Its action is mediated through catecholaminergic neurons, indicating a complex interplay between different neurotransmitter systems.
  • Tetrodotoxin Sensitivity: The stimulating effect on acetylcholine release is sensitive to tetrodotoxin treatment, suggesting that neuronal firing is essential for its action.

This mechanism underlines KW-6055's potential therapeutic applications in cognitive enhancement and neuroprotection.

Physical and Chemical Properties Analysis

KW-6055 exhibits various physical and chemical properties that are critical for its application in scientific research:

These properties are essential for researchers when considering KW-6055 for experimental use or drug development.

Applications

KW-6055 has numerous applications across different scientific fields:

  • Chemistry: It serves as a reference compound in studies focused on benzylpyridine derivatives.
  • Biology: Researchers investigate its effects on neurotransmitter systems, particularly acetylcholine pathways.
  • Medicine: Due to its anti-amnesic properties, KW-6055 is explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease.
  • Pharmaceutical Development: The compound plays a role in drug discovery processes aimed at developing new therapeutic agents targeting cognitive dysfunctions.

These applications highlight KW-6055's significance in advancing both academic research and clinical practices.

Introduction to KW-6055

Chemical Classification and Structural Properties of KW-6055

KW-6055 (C₁₆H₁₇N₃O₃; MW 299.33 g/mol) belongs to the benzylpyridine class of synthetic organic compounds. Its IUPAC name reflects a nitrophenyl backbone linked to a pyridine moiety via a methylene bridge, with a butanamide substituent at the N1 position. Key structural characteristics include: [2]

Molecular Features:

  • SMILES Notation: CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-]
  • Hydrogen Bonding: Two H-bond donors (amide NH, nitro group) and four acceptors (carbonyl O, nitro O, pyridine N)
  • Rotatable Bonds: Two bonds facilitating conformational flexibility

Physicochemical Parameters:

PropertyValue
Partition coefficient (logP)3.1 (moderate lipophilicity)
Polar Surface Area86.5 Ų
SolubilityLow aqueous solubility

The nitro group at C3 and pyridine ring create an electron-deficient system enabling π-π stacking with biological targets. The butanamide chain contributes to hydrophobic interactions within enzymatic pockets. This configuration supports target engagement with neuronal receptors and enzymes implicated in cognitive function.

Historical Development of KW-6055 as a Novel Antiamnesic Agent

KW-6055 emerged in the early 1990s through targeted drug design to address cholinergic deficits in cognitive disorders. Pioneering studies demonstrated its procholinergic effects via acetylcholine (ACh) release modulation: [3]

Key Milestones:

  • In Vivo Microdialysis Studies (1992): Oral administration (40–160 mg/kg) in rats elevated cortical ACh extracellular levels by 202–257%. Tetrodotoxin blockade confirmed neuronal activity-dependent release, while reserpine pretreatment abolished this effect, implicating catecholaminergic pathways in KW-6055’s mechanism.
  • Lesion Model Efficacy: In basal forebrain-lesioned rats (simulating cholinergic degeneration), KW-6055 (40 mg/kg) induced a 251% ACh surge lasting >2 hours—exceeding duration in intact rats. This established its disease-state selectivity.

Table: Experimental Findings on ACh Modulation [3]

Experimental ModelDose (mg/kg)ACh Increase (%)DurationMechanistic Insight
Normal rats40257 ± 23<2 hoursNeuronal firing-dependent
Normal rats160202 ± 24<2 hoursCatecholamine pathway-mediated
Basal forebrain-lesioned rats40251 ± 22>2 hoursCompensatory presynaptic action

These findings positioned KW-6055 as a first-in-class synaptic enhancer distinct from acetylcholinesterase inhibitors. Its ability to amplify endogenous ACh release addressed limitations of direct cholinergic agonists, such as receptor desensitization and peripheral side effects.

Pharmacological Significance in Neurodegenerative Research

KW-6055’s cholinomimetic action intersects with broader neurodegenerative pathophysiology, particularly Alzheimer’s disease (AD) and related tauopathies. Its relevance extends beyond symptomatic relief to potential disease-modifying effects:

Synaptic Rescue Mechanisms:

  • Amyloid/Tau Pathology Interface: KW-6055 reverses ACh deficits in lesion models mimicking amyloid-induced basal forebrain atrophy. This aligns with the β-adrenergic hypothesis of AD, where noradrenergic depletion from locus coeruleus degeneration precedes amyloid-driven synaptic failure. By enhancing catecholamine-mediated ACh release, KW-6055 may compensate for early noradrenergic dysfunction [1].
  • Neuroinflammatory Modulation: Chronic microglial activation in AD suppresses cholinergic signaling via proinflammatory cytokines (e.g., IL-6, TNF-α). KW-6055’s catecholamine dependence suggests indirect microglial regulation, as norepinephrine inhibits neurotoxic microglial phenotypes [5].

Therapeutic Repurposing Potential:

  • Kynurenine Pathway (KP) Interactions: Although not a direct kynurenine modulator, KW-6055’s ACh enhancement may counter KP-mediated excitotoxicity. Overactive KP in AD depletes tryptophan, generating neurotoxic quinolinic acid (QA). Cholinergic signaling regulates astrocytic metabolism, potentially restoring KP homeostasis [5] [6].
  • Comparative Advantage over IDO1 Inhibitors: Unlike KP-targeted agents (e.g., IDO1 blockers), KW-6055 avoids systemic immunosuppression risks while synergizing with emerging metabolic therapies [6].

Table: Neurodegenerative Research Applications

Therapeutic DomainMechanistic RationaleResearch Support
Alzheimer’s cholinergic deficitPresynaptic ACh release potentiationIn vivo lesion models [3]
β-adrenergic dysfunctionCatecholamine-dependent ACh modulationLocus coeruleus degeneration studies [1]
Neuroinflammation-microglia axisNorepinephrine-mediated microglial inhibitionCytokine-IDO pathway analyses [5]

Properties

CAS Number

63233-46-5

Product Name

KW-6055

IUPAC Name

N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]butanamide

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C16H17N3O3/c1-2-5-16(20)18-14-8-7-12(15(11-14)19(21)22)10-13-6-3-4-9-17-13/h3-4,6-9,11H,2,5,10H2,1H3,(H,18,20)

InChI Key

CZKQVCYQBJJAGG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-]

Synonyms

2-(4-butyrylamino-2-nitrobenzyl)pyridine
alpha-(p-butyrylamino-o-nitrobenzyl)pyridine
KW 6055
KW-6055
KW6055

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.